N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)15-8-10-17(11-9-15)22-19(25)13-26-20-21-12-18(23(20)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOUCKVOFYWNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. A study synthesized various imidazole derivatives and assessed their cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. Key findings include:
- Cytotoxicity : The synthesized compounds showed varying degrees of cytotoxicity, with some exhibiting significant effects against HT-29 cells compared to MCF-7 cells.
- Mechanism : The mechanism of action involved apoptosis induction, as evidenced by DNA fragmentation assays.
Table 1 summarizes the IC50 values for selected compounds derived from similar structures:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 11 | HT-29 | 5.0 |
| 12 | MCF-7 | 15.0 |
| 13 | HT-29 | 3.5 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A recent study highlighted its effectiveness against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15.625 to 62.5 µM against Gram-positive bacteria.
Table 2 presents the antimicrobial activity data:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.250 |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
-
Study on Anticancer Properties :
- Researchers synthesized multiple derivatives and tested them against human cancer cell lines.
- Results indicated that compounds with specific substitutions on the imidazole ring showed enhanced cytotoxicity.
-
Antimicrobial Efficacy :
- A comparative study with standard antibiotics revealed that the compound exhibited superior activity against resistant strains of bacteria.
- The mechanism of action was proposed to involve inhibition of protein synthesis and disruption of cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
